

# Common problems encountered during Aureobasidin A yeast selection.

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## Compound of Interest

Compound Name: Aureobasidin I

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## Aureobasidin A Yeast Selection: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aureobasidin A (AbA) for yeast selection experiments.

### Troubleshooting Guide

This guide addresses common problems encountered during Aureobasidin A selection in a question-and-answer format.

**Problem:** No colonies appeared on the selection plates.

- Is your Aureobasidin A concentration correct? The optimal concentration of AbA is strain-dependent. A concentration that is too high can inhibit the growth of true transformants. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific yeast strain before performing the selection.<sup>[1][2]</sup> The recommended starting concentration for many *Saccharomyces cerevisiae* strains is between 0.1-0.5 µg/mL.<sup>[3][4][5]</sup>
- Was your transformation efficiency low? To differentiate between a selection problem and a transformation problem, plate a small aliquot of your transformation mixture on a non-

selective plate (e.g., YPD). If you have few or no colonies on the non-selective plate, there may be an issue with your transformation protocol.

- Is the AUR1-C gene present and expressed in your vector? The AUR1-C gene confers resistance to Aureobasidin A.[\[3\]](#)[\[6\]](#) Verify the integrity of your plasmid and ensure that the AUR1-C gene is under the control of a suitable promoter for expression in yeast.
- How was your Aureobasidin A stored and prepared? Aureobasidin A is typically dissolved in ethanol or methanol to create a stock solution, which should be stored at 4°C.[\[7\]](#) AbA is insoluble in water.[\[7\]](#) Ensure the stock solution was properly prepared and added to the media after it had cooled to a suitable temperature (typically below 55°C) to prevent degradation.

Problem: There is a high background of non-transformed colonies.

- Is your Aureobasidin A concentration too low? An insufficient concentration of AbA will not effectively kill sensitive, non-transformed yeast cells, leading to a high number of background colonies.[\[3\]](#)[\[6\]](#) This can obscure the identification of true positive clones.
- Did you determine the Minimum Inhibitory Concentration (MIC)? The sensitivity to AbA can vary significantly between different yeast strains. Performing a MIC assay is essential to determine the lowest concentration of AbA that completely inhibits the growth of your parental yeast strain. The selection concentration should be 2-4 times the MIC.[\[1\]](#)
- Are you observing satellite colonies? Satellite colonies are small colonies that grow around a larger, resistant colony. This occurs when the resistant colony metabolizes the Aureobasidin A in its immediate vicinity, lowering the local concentration and allowing non-resistant cells to grow. To mitigate this, you can try to plate fewer cells or increase the AbA concentration.

Problem: The transformed colonies are very small or grow slowly.

- Is the Aureobasidin A concentration borderline toxic? Even for resistant colonies, a high concentration of AbA can exert some metabolic stress, leading to smaller colony size or a slower growth rate. If you are confident in your transformants, you can try slightly reducing the AbA concentration.

- Is the expression of the AUR1-C gene low? The level of resistance to Aureobasidin A is dependent on the expression level of the AUR1-C gene.[6] Weak promoter activity or low plasmid copy number can result in lower resistance and consequently, slower growth on selective media.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi, including *Saccharomyces cerevisiae*. [3][5] It functions by inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene in yeast. [3][5] This inhibition disrupts the synthesis of sphingolipids, which are essential components of the cell membrane, ultimately leading to cell death. [5]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutated version of the AUR1 gene. [3] This mutation results in an altered IPC synthase enzyme that is no longer inhibited by Aureobasidin A, allowing the yeast cells to synthesize essential sphingolipids and grow in the presence of the antibiotic. [3][6]

Q3: What are the main advantages of using Aureobasidin A selection over auxotrophic markers?

A3: Aureobasidin A selection offers several advantages. It is a dominant selectable marker, meaning it can be used in wild-type or industrial yeast strains without the need for auxotrophic mutations. [1] AbA is fungicidal, meaning it actively kills sensitive cells rather than just inhibiting their growth, which significantly reduces background and the occurrence of false positives. [3][6] This leads to cleaner selection plates and more reliable identification of true transformants.

Q4: Can I use Aureobasidin A for selection in yeast species other than *Saccharomyces cerevisiae*?

A4: Yes, Aureobasidin A is effective against a range of fungal species, including *Schizosaccharomyces pombe*, *Candida glabrata*, and *Aspergillus nidulans*. [3][4][5] However, the AUR1-C gene from *S. cerevisiae* may not be functional in all other yeast species. For example, it has been reported that the pAUR vector containing the *S. cerevisiae* AUR1-C gene

is not functional in *Pichia pastoris* or *Candida albicans*.<sup>[1]</sup> It is essential to verify the functionality of the resistance marker in your specific yeast species of interest.

## Quantitative Data Summary

The following table summarizes recommended Aureobasidin A concentrations for selection in various yeast strains. It is important to note that these are starting recommendations, and the optimal concentration should be determined experimentally by performing a Minimum Inhibitory Concentration (MIC) assay for your specific strain.

Yeast Strain	Ploidy	Recommended AbA Concentration (µg/mL)	Reference
<i>S. cerevisiae</i> ATCC9763	Diploid	0.2 - 0.4	<sup>[2]</sup>
<i>S. cerevisiae</i> SH3328	Haploid	0.1 - 0.2	<sup>[2]</sup>
General <i>S. cerevisiae</i>	N/A	0.1 - 0.5	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>

## Experimental Protocols

### 1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of Aureobasidin A

This protocol is adapted from general MIC determination procedures.<sup>[7]</sup><sup>[8]</sup>

Materials:

- Yeast strain of interest
- YPD agar plates
- Aureobasidin A stock solution (e.g., 1 mg/mL in methanol)
- Sterile microcentrifuge tubes
- Spectrophotometer

- Sterile spreader

#### Procedure:

- Prepare a series of YPD agar plates containing serial dilutions of Aureobasidin A. A typical range to test would be 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL. Also, prepare a control plate with no Aureobasidin A.
- Grow an overnight culture of your yeast strain in YPD broth at 30°C.
- The next day, dilute the overnight culture in fresh YPD broth and grow to an OD<sub>600</sub> of approximately 0.5-1.0.
- Dilute the liquid culture to a concentration of  $1 \times 10^4$  cells/mL.
- Plate 100 µL of the diluted cell suspension onto each of the Aureobasidin A-containing plates and the control plate.
- Incubate the plates at 30°C for 2-3 days.
- The MIC is the lowest concentration of Aureobasidin A that results in no visible growth.

## 2. Yeast Transformation Protocol (Lithium Acetate Method)

This is a standard protocol for yeast transformation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Materials:

- Yeast strain
- YPD medium
- Plasmid DNA containing the AUR1-C gene
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- 1 M Lithium Acetate (LiAc)
- 50% Polyethylene Glycol (PEG) 3350

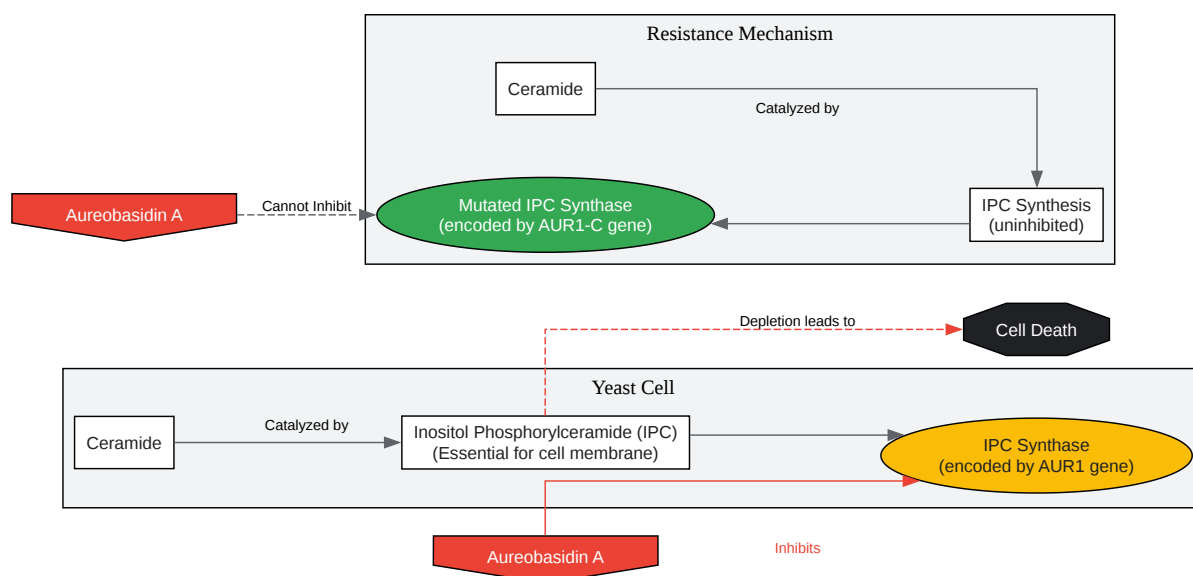
- 10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)
- Sterile water
- YPD plates containing the appropriate concentration of Aureobasidin A

Procedure:

- Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD<sub>600</sub> of ~0.2 and grow to an OD<sub>600</sub> of 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with 25 mL of sterile water.
- Resuspend the pellet in 1 mL of 100 mM LiAc and incubate at 30°C for 30 minutes.
- Prepare the transformation mix in a microcentrifuge tube:
  - 240 µL of 50% PEG
  - 36 µL of 1 M LiAc
  - 25 µL of single-stranded carrier DNA (2 mg/mL, boiled and chilled on ice)
  - 1-5 µg of plasmid DNA in up to 59 µL of sterile water or TE buffer
- Add 100 µL of the competent yeast cells to the transformation mix and vortex briefly.
- Incubate at 30°C for 30 minutes.
- Heat shock the cells at 42°C for 15-20 minutes.
- Pellet the cells by centrifugation at 8,000 x g for 1 minute and discard the supernatant.
- Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-4 hours to allow for the expression of the resistance gene.

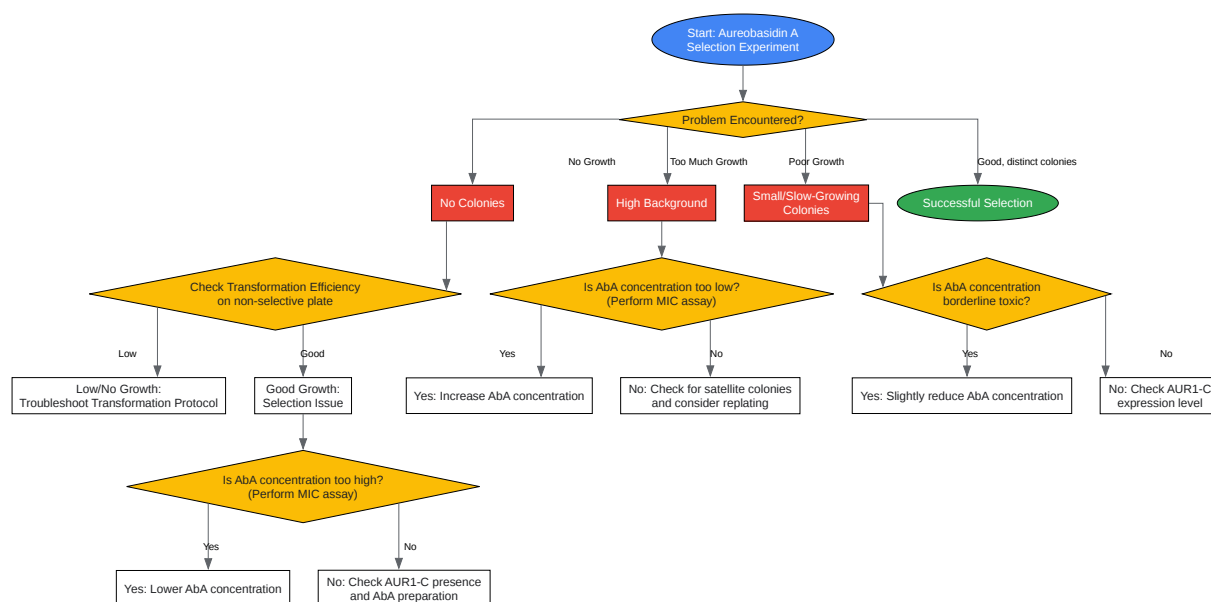
- Pellet the cells again, resuspend in 100-200  $\mu\text{L}$  of sterile water, and plate on YPD plates containing Aureobasidin A.
- Incubate at 30°C for 2-4 days until colonies appear.

## Visualizations



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Caption: Mechanism of Aureobasidin A action and resistance in yeast.



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Caption: Troubleshooting workflow for Aureobasidin A yeast selection.



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